Cas no 5707-96-0 ( )
structure
Product Name:
Numero CAS:5707-96-0
MF:C21H16O6
MW:364.348146438599
CID:946458
PubChem ID:122805
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(3,4-dimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
- 9-(3,4-Dimethoxy-phenyl)-8-H-furo(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6-one
- 9-(3,4-dimethoxy-phenyl)-8H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6-one
- 9-(3,4-Dimethoxy-phenyl)-8-H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6-one
- 9-(3,4-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8h)-one
- AC1L3VAF
- AC1Q6P3N
- NSC254665
- Retrochinensin
- Retrochinesin
- UNII-RQQ8T34V5F
- NCI60_002042
- FPB7483LCY
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(8H)-ONE, 9-(3,4-DIMETHOXYPHENYL)-
- DTXSID80972539
- NAPHTHO(2,3-D)-1,3-DIOXOLE-6-CARBOXYLIC ACID, 8-(3,4-DIMETHOXYPHENYL)-7-(HYDROXYMETHYL)-, .GAMMA.-LACTONE
- 9-(3,4-Dimethoxyphenyl)-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one
- 9-(3,4-DIMETHOXYPHENYL)FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(8H)-ONE
- CHEMBL440125
- NSC 254665
- 9-(3,4-Dimethoxy-phenyl)-8H-furo[3'',4'':6,7]naphtho[2,3-d][1,3]dioxol-6-one
- 5-(3,4-dimethoxyphenyl)-6H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one
- 5707-96-0
- NSC-254665
- UNII-FPB7483LCY
- BDBM50280960
-
-
- Inchi: 1S/C21H16O6/c1-23-16-4-3-11(6-17(16)24-2)20-13-8-19-18(26-10-27-19)7-12(13)5-14-15(20)9-25-21(14)22/h3-8H,9-10H2,1-2H3
- Chiave InChI: YYPFAIGJJDNPII-UHFFFAOYSA-N
- Sorrisi: O1C(C2=CC3C=C4C(=CC=3C(C3C=CC(=C(C=3)OC)OC)=C2C1)OCO4)=O
Proprietà calcolate
- Massa esatta: 364.09468
- Massa monoisotopica: 364.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 567
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.2A^2
- XLogP3: 4
Proprietà sperimentali
- Densità: 1.4
- Punto di ebollizione: 661.4°C at 760 mmHg
- Punto di infiammabilità: 290.9°C
- Indice di rifrazione: 1.652
- PSA: 63.22
- LogP: 3.92310
Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
5707-96-0 ( ) Prodotti correlati
- 22055-22-7(Diphyllin)
- 42123-27-3(Tetradehydropodophyllotoxin)
- 17951-19-8(9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti